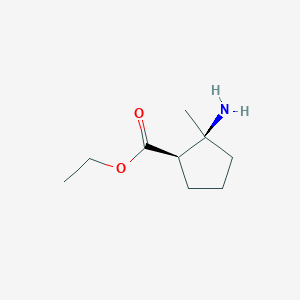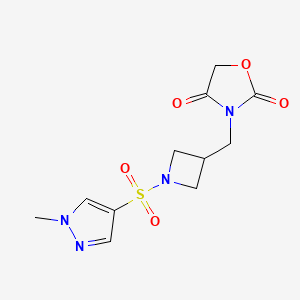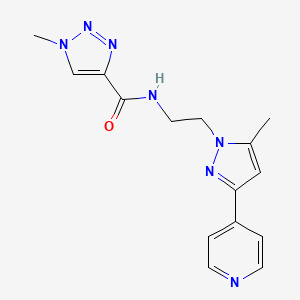
N-(2-(3-((2-Chlorbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular formula of this compound is C24H20ClN3O3S and it has a molecular weight of 465.95.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a compound with the molecular formula C17H14N3O2Cl has a yield of 77%, a melting point of 229–230 °C, and specific FT-IR and 1H-NMR values .
Wirkmechanismus
Mode of Action
The presence of a2-chlorobenzylthio group and a nitrobenzamide moiety suggests potential electrophilic aromatic substitution reactions . These reactions could lead to changes in the target molecules, affecting their function and potentially leading to downstream effects.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. The compound’s structure suggests potential involvement in pathways related tobenzimidazole derivatives , which have been reported to exhibit diverse pharmacological activities
Pharmacokinetics
Given its molecular weight of 484.03 , it falls within the range generally favorable for oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ML239 is its novel structure, which makes it a useful tool for studying the function of certain proteins in the body. It has also been shown to be effective in animal models of various diseases, making it a potential candidate for drug development. However, one of the limitations of ML239 is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ML239. One potential direction is the development of more potent and selective inhibitors of HDACs and PDEs. Another direction is the study of the safety and efficacy of ML239 in humans, which could lead to its use as a therapeutic agent for various diseases. Additionally, ML239 could be used as a tool for studying the function of certain proteins in the body, which could lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of ML239 involves a multi-step process that includes the preparation of key intermediates and the final coupling of these intermediates to form the target molecule. The synthesis method was developed by researchers at the University of Michigan and involves the use of various reagents and catalysts. The final product is obtained in good yield and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
- Thiophenderivate wurden auf ihre entzündungshemmende Aktivität untersucht . Die von Ihnen erwähnte Verbindung könnte entzündungshemmende Wirkungen zeigen, die bei der Behandlung von Entzündungszuständen relevant sein könnten.
- N-(2-Chlorbenzyl)-substituiertes Hydroxamat, eine Verbindung, die mit der von Ihnen beschriebenen verwandt ist, wurde als Inhibitor der 1-Desoxy-D-xylulose-5-phosphat-Synthase (DXS) identifiziert und besitzt antimikrobielle Eigenschaften . DXS ist an der Biosynthese von Isoprenoiden beteiligt, die für das mikrobielle Wachstum essentiell sind.
- Eine verwandte Verbindung, 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-on, wirkt als Serotonin-Antagonist . Serotonin-Antagonisten sind bei der Behandlung von Erkrankungen wie Alzheimer relevant.
- Einige Thiophenderivate zeigen eine Östrogenrezeptor-modulierende Aktivität . Das Verständnis, wie diese Verbindung mit Östrogenrezeptoren interagiert, könnte für hormonbedingte Erkrankungen von Bedeutung sein.
- Thiophen-basierte Moleküle wurden als Kinase-Inhibitoren untersucht . Die Untersuchung, ob diese Verbindung bestimmte Kinasen beeinflusst, könnte zu möglichen therapeutischen Anwendungen führen.
Anti-inflammatorische Eigenschaften
Antibakterielle Aktivität
Serotonin-Antagonismus
Modulation des Östrogenrezeptors
Kinase-Hemmung
Eigenschaften
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c25-21-7-3-1-5-18(21)16-32-23-15-27(22-8-4-2-6-20(22)23)14-13-26-24(29)17-9-11-19(12-10-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJVAUCIDJCBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)


![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)




![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/no-structure.png)
![methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate](/img/structure/B2455663.png)